4-[(4-Isocyanatophenyl)methyl]aniline
Description
4-[(4-Isocyanatophenyl)methyl]aniline is an aromatic amine derivative featuring an isocyanate (-NCO) functional group attached to a benzyl-substituted aniline core. This compound is structurally characterized by a central aniline moiety (NH₂-C₆H₄-) linked via a methylene bridge (-CH₂-) to a phenyl isocyanate group (C₆H₄-NCO). The isocyanate group confers high reactivity, making it valuable in polymer chemistry (e.g., polyurethane synthesis) and pharmaceutical intermediates. The following comparisons are inferred from structurally related aniline derivatives discussed in the literature.
Properties
IUPAC Name |
4-[(4-isocyanatophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-13-5-1-11(2-6-13)9-12-3-7-14(8-4-12)16-10-17/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKVYASWPZCZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570163 | |
| Record name | 4-[(4-Isocyanatophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148913-78-4 | |
| Record name | 4-[(4-Isocyanatophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Isocyanatophenyl)methyl]aniline typically involves the reaction of 4-aminobenzylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-aminobenzylamine
Reagent: Phosgene or its derivatives
Conditions: Controlled temperature and pressure
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same starting materials and reagents but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Isocyanatophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Halogenated or nitrated products
Scientific Research Applications
4-[(4-Isocyanatophenyl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Utilized in the production of polymers and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-[(4-Isocyanatophenyl)methyl]aniline involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in various biochemical applications .
Comparison with Similar Compounds
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline (–6, 8–10)
- Structure : Contains a tris-pyrazolylmethyl group instead of an isocyanate.
- Reactivity : The pyrazole rings act as polydentate ligands for metal coordination, enabling catalytic and medicinal applications .
- Synthesis : Prepared via C–F activation of 4-(trifluoromethyl)aniline with 4-methylpyrazole in DMSO/KOH (63% yield, 1-hour reaction) .
- Polymorphism : Exhibits two polymorphs (I and II) with distinct N–H···N intermolecular interactions influencing crystal packing .
- Spectroscopy :
4-(Methanesulfonylmethyl)aniline ()
- Structure : Contains a sulfonyl (-SO₂CH₃) group.
- Reactivity : Sulfonyl groups enhance electrophilicity and stability under acidic conditions.
- LogD (pH 5.5) : 1.0, indicating moderate hydrophobicity .
Spectroscopic and Computational Insights
Infrared Spectroscopy
DFT Studies ()
- Thermodynamics : Methylpyrazole substitution lowers Gibbs free energy (ΔG = 7.1 kcal/mol) vs. unsubstituted analogs (ΔG = 7.6 kcal/mol), suggesting favorable nucleophilicity for methylated derivatives .
- Transition States : SN2-type mechanisms dominate in C–F activation reactions, with lower activation barriers for methylpyrazole nucleophiles .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
